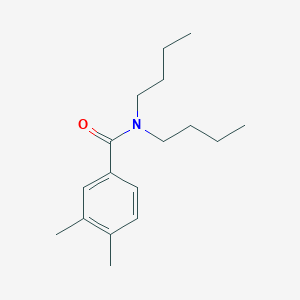

N,N-dibutyl-3,4-dimethylbenzamide

Description

Properties

Molecular Formula |

C17H27NO |

|---|---|

Molecular Weight |

261.4 g/mol |

IUPAC Name |

N,N-dibutyl-3,4-dimethylbenzamide |

InChI |

InChI=1S/C17H27NO/c1-5-7-11-18(12-8-6-2)17(19)16-10-9-14(3)15(4)13-16/h9-10,13H,5-8,11-12H2,1-4H3 |

InChI Key |

OFJQRMLHDNTRSS-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C1=CC(=C(C=C1)C)C |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC(=C(C=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

- N-Alkyl vs. N-Aryl Groups: N,4-Dimethylbenzamide (N-alkyl) exhibits antimicrobial activity due to its compact hydrogen-bonded network, which may enhance molecular stability . In contrast, N-aryl derivatives like N34DMPBA adopt trans-NH conformations that influence crystal packing and intermolecular interactions . N-Methoxy groups (e.g., in N-methoxy-3,4-dimethylbenzamide) facilitate oxidative cross-coupling reactions, achieving higher yields (62%) compared to non-methoxy analogs .

Halogen Substitution :

Dimeric Structures :

Structural Insights from Crystallography

- Hydrogen Bonding :

- Conformational Flexibility : The trans-NH conformation in N34DMPBA contrasts with the cis arrangement in acetamide analogs, highlighting steric and electronic effects of substituents .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N,N-dibutyl-3,4-dimethylbenzamide?

The synthesis typically involves coupling 3,4-dimethylbenzoic acid with dibutylamine via an activating agent (e.g., thionyl chloride for acid chloride formation) followed by nucleophilic substitution. Key parameters include:

- Solvent selection : Polar aprotic solvents like dichloromethane or DMF improve reaction efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products .

- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation .

Yield and purity can be monitored via HPLC or GC-MS, with recrystallization in ethanol/water mixtures for purification .

Q. How can researchers validate the structural integrity of this compound?

- Spectroscopic methods :

- NMR : NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, butyl chains at δ 0.8–1.6 ppm) .

- FT-IR : Amide C=O stretching (~1650 cm) and N–H bending (~1550 cm) validate functional groups .

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., N–H⋯O interactions in crystal packing) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme inhibition : Fluorescence-based assays targeting proteases or kinases, with IC determination .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological profile of this compound?

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) .

- ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .

- QSAR models : Correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies?

- Deuterium labeling : Replace protons at reaction sites (e.g., amide N–H) to study rate-determining steps .

- Isotopic tracing : -labeled substrates track carbon migration during degradation or metabolism .

Q. How to resolve contradictions between computational predictions and experimental bioassay results?

- False positives : Validate docking results with competitive binding assays (e.g., SPR or ITC) .

- Solvent effects : Re-evaluate calculations with explicit solvent models (e.g., COSMO-RS) .

- Conformational sampling : Use molecular dynamics (MD) simulations (50–100 ns) to account for protein flexibility .

Q. What advanced spectroscopic methods elucidate solid-state behavior?

- Solid-state NMR : CP/MAS NMR distinguishes crystalline vs. amorphous phases .

- PXRD : Compare experimental patterns with simulated data from single-crystal structures .

- TGA-DSC : Analyze thermal stability and phase transitions (e.g., melting points, decomposition) .

Q. How to design SAR studies for this compound derivatives?

- Substituent variation : Synthesize analogs with halogens, alkoxy, or nitro groups at the 3,4-positions .

- Bioisosteric replacement : Replace dibutyl groups with cyclic amines (e.g., piperidine) to modulate lipophilicity .

- Activity cliffs : Identify structural changes causing abrupt potency drops using Free-Wilson analysis .

Q. What in vivo models assess pharmacokinetics and toxicity?

Q. How to address discrepancies in crystallographic vs. solution-phase structural data?

- Variable-temperature NMR : Detect conformational flexibility in solution .

- DFT calculations : Compare optimized gas-phase structures with X-ray data to assess environmental effects .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, H-bonding) in crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.